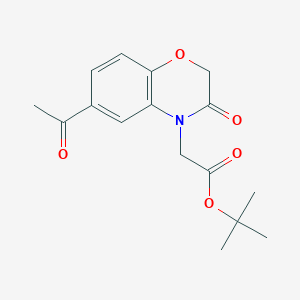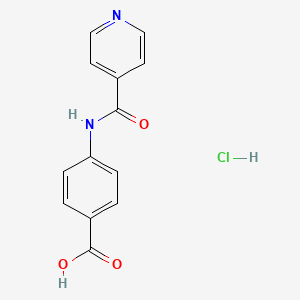
4-(Pyridine-4-amido)benzoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyridine-4-amido)benzoic acid hydrochloride is a chemical compound with the molecular formula C13H11ClN2O2 It is a derivative of benzoic acid and pyridine, featuring an amide linkage between the two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridine-4-amido)benzoic acid hydrochloride typically involves the reaction of 4-aminobenzoic acid with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-(Pyridine-4-amido)benzoic acid hydrochloride can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps can be optimized using techniques such as column chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyridine-4-amido)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on both the pyridine and benzoic acid rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-(Pyridine-4-amido)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(Pyridine-4-amido)benzoic acid hydrochloride involves its interaction with specific molecular targets. The amide linkage allows the compound to form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The aromatic rings can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Pyridine-3-amido)benzoic acid hydrochloride
- 4-(Pyridine-2-amido)benzoic acid hydrochloride
- 4-(Pyridine-4-amido)benzoic acid
Uniqueness
4-(Pyridine-4-amido)benzoic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The position of the amide linkage and the presence of the hydrochloride salt can affect the compound’s solubility and stability, making it distinct from its analogs.
Propriétés
Numéro CAS |
2839157-33-2 |
|---|---|
Formule moléculaire |
C13H11ClN2O3 |
Poids moléculaire |
278.69 g/mol |
Nom IUPAC |
4-(pyridine-4-carbonylamino)benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H10N2O3.ClH/c16-12(9-5-7-14-8-6-9)15-11-3-1-10(2-4-11)13(17)18;/h1-8H,(H,15,16)(H,17,18);1H |
Clé InChI |
LDTBSDNEKCSGPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=NC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



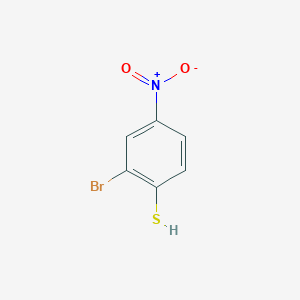
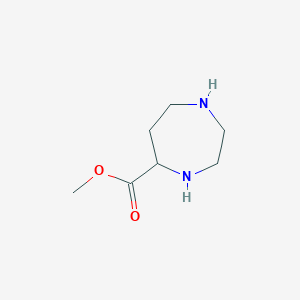
![3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride](/img/structure/B13508368.png)

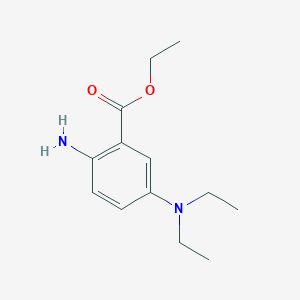
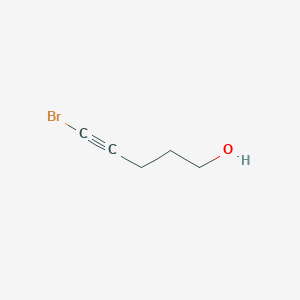
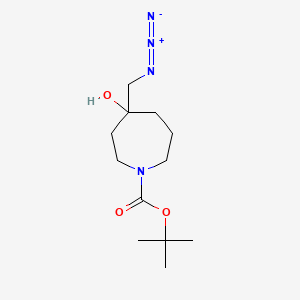

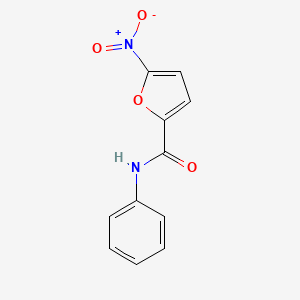
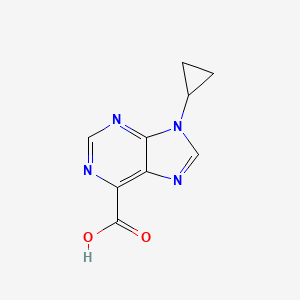

![2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13508427.png)
